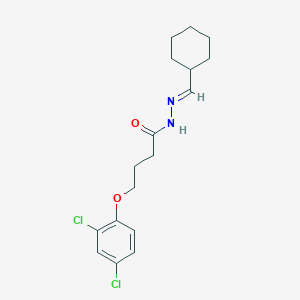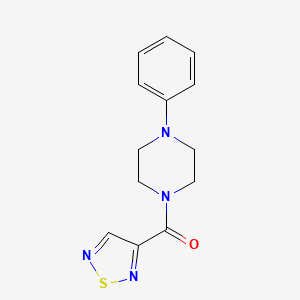![molecular formula C18H19ClN2O3 B5781045 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as MLN8054, is a selective and potent small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a protein kinase that plays a vital role in regulating cell division, and its overexpression has been linked to various cancers. MLN8054 has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide inhibits the activity of Aurora A kinase, which is essential for cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of microtubules, which are essential for cell division. 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, its potency and selectivity may also limit its use in certain experiments. 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide may also have off-target effects, which need to be carefully evaluated.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. One area of interest is the development of combination therapies that include 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide and other anticancer agents. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. Additionally, further studies are needed to evaluate the safety and efficacy of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in clinical trials.
Synthesemethoden
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide was first synthesized by scientists at Millennium Pharmaceuticals, Inc. The synthesis involved a series of chemical reactions, including the reaction of 4-amino-3-methoxybenzoic acid with isobutyryl chloride to form 4-(isobutyrylamino)-3-methoxybenzoic acid. The resulting compound was then reacted with 2-chlorobenzoyl chloride to yield 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In preclinical studies, 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has demonstrated significant antitumor activity in mouse models of human cancer.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)17(22)21-15-9-8-12(10-16(15)24-3)20-18(23)13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGDBLBELVVVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)


![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)


![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)
![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)
